molecular formula C19H24N2O4 B2564590 4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide CAS No. 887214-49-5

4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide

Cat. No. B2564590
CAS RN: 887214-49-5
M. Wt: 344.411
InChI Key: XXNFLNNZXJJMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide is a chemical compound that has been synthesized by researchers for its potential use in scientific research. This compound is a benzamide derivative that has shown to have various biochemical and physiological effects on living organisms.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Novel Heterocyclic Compounds Synthesis : Research led by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. This work highlights the versatility of furan derivatives in synthesizing compounds with significant pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Agents : Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing morpholine moiety, demonstrating good to moderate antimicrobial activity. This underscores the compound's utility in creating new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

  • Leukotriene B4 Antagonistic Activity : Ando et al. (2004) reported the preparation of benzofuran derivatives, including those with morpholino groups, showing potent antagonistic activity against human leukotriene B4 receptors. This indicates potential applications in treating inflammatory conditions (Ando, Tsuji, Ando, Kunitomo, Yamashita, Ohta, Nabe, Kohno, Yokomizo, Shimizu, & Ohishi, 2004).

  • Anticancer and Antiangiogenic Activity : Romagnoli et al. (2015) investigated novel 3-arylaminobenzofuran derivatives, highlighting their significant antiproliferative activity against cancer cells and in vitro and in vivo potency in inhibiting tubulin polymerization. This research suggests the compound's scaffold can be used to develop potent anticancer agents (Romagnoli, Baraldi, Kimatrai Salvador, Prencipe, Lopez-Cara, Schiaffino Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-24-16-7-5-15(6-8-16)19(22)20-14-17(18-4-3-11-25-18)21-9-12-23-13-10-21/h3-8,11,17H,2,9-10,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNFLNNZXJJMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide

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